N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Beschreibung
BenchChem offers high-quality N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-7-19(8-5-2)22(29)24-11-12-28-21-20(14-26-28)23(30)27(16-25-21)15-18-10-6-9-17(3)13-18/h6,9-10,13-14,16,19H,4-5,7-8,11-12,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXNXRHANOKEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 435.46 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and c-Met pathways, crucial in non-small cell lung cancer (NSCLC) treatment.
- In Vitro Studies : The compound demonstrated potent inhibitory effects on NSCLC cell lines A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 µM. Flow cytometry analyses indicated that it induces apoptosis and cell cycle arrest in a concentration-dependent manner .
- Mechanism of Action : Western blot analysis revealed significant downregulation of phosphorylated EGFR, c-Met, and downstream AKT signaling pathways, suggesting its role in inhibiting cancer cell proliferation and survival.
- In Vivo Efficacy : In xenograft models using A549-P tumor-bearing mice, the compound exhibited a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, outperforming the standard drug Afatinib (46.4% inhibition) with lower hemolytic toxicity.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Initial screenings indicated promising results in models of epilepsy, suggesting potential therapeutic applications in seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems or ion channels.
Research Findings and Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| NSCLC Inhibition | IC50 values between 1.48 - 2.76 µM; induces apoptosis | |
| In Vivo Efficacy | Tumor growth inhibition rate of 55.3% in mice | |
| Anticonvulsant Activity | Promising results in seizure models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
